trans-4-Dimethylaminocinnamonitrile
Description
The compound’s structure combines an aromatic ring, a propenenitrile chain, and a strongly electron-donating dimethylamino substituent. It is listed among specialty chemicals in a catalog of nitriles and related compounds, suggesting its use in organic synthesis or material science .
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOHKCYDZVRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201036230 | |
| Record name | p-(Dimethylamino)cinnamonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32444-63-6, 31145-02-5 | |
| Record name | 3-[4-(Dimethylamino)phenyl]-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32444-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Dimethylamino)cinnamonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(dimethylamino)cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-Dimethylaminocinnamonitrile (contains ca. 15% trans- isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-4-Dimethylaminocinnamonitrile can be synthesized through several methods. One common synthetic route involves the condensation of 4-dimethylaminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of trans-4-Dimethylaminocinnamonitrile may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-4-Dimethylaminocinnamonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
Trans-4-Dimethylaminocinnamonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trans-4-Dimethylaminocinnamonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions enable the compound to act as a probe or reactant in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Nitriles
4-(Ethylaminomethyl)benzonitrile
- Structure: A benzonitrile derivative with an ethylaminomethyl (-CH₂NHCH₂CH₃) group at the para position.
- Electronic Effects: The ethylamino group is a moderate electron donor, though less pronounced than dimethylamino due to steric hindrance and weaker inductive effects.
- Applications : Used in synthetic routes (e.g., pharmaceuticals) due to its reactive nitrile and amine groups .
Comparison :
- The dimethylamino group in trans-4-Dimethylaminocinnamonitrile provides stronger electron donation, enhancing the aromatic ring’s electron density. This increases susceptibility to electrophilic substitution compared to ethylaminomethyl-substituted analogs.
3:4-Dinitrodimethylaniline
- Structure: A dimethylaniline derivative with nitro (-NO₂) groups at the 3 and 4 positions .
- Electronic Effects : Nitro groups are electron-withdrawing, drastically reducing ring electron density.
- Reactivity : Facilitates nucleophilic aromatic substitution but inhibits electrophilic reactions.
Comparison :
- trans-4-Dimethylaminocinnamonitrile’s electron-rich aromatic system contrasts with nitro-substituted analogs, making it more reactive toward electrophiles (e.g., halogenation) but less toward nucleophiles.
Heterocyclic Nitriles
4-Amino-5-methoxynicotinonitrile
- Structure: A pyridine (nicotinonitrile) derivative with amino (-NH₂) and methoxy (-OCH₃) groups.
- Electronic Effects: Amino and methoxy groups donate electrons, but the pyridine ring’s inherent electron deficiency moderates this effect.
- Applications : Likely used in medicinal chemistry due to its heterocyclic framework .
Comparison :
- The cinnamontrile backbone in trans-4-Dimethylaminocinnamonitrile offers a conjugated system absent in pyridine-based nitriles, enabling distinct photophysical properties (e.g., UV absorption).
Molecularly Imprinted Polymer (MIP) Templates
Paracetamol and Ethacridine MIPs
Comparison :
- Compared to paracetamol (a phenolic compound), trans-4-Dimethylaminocinnamonitrile’s nitrile group may enhance π-π stacking interactions in MIPs, while the dimethylamino group could improve solubility in polar solvents.
Data Table: Structural and Electronic Comparison
Key Research Findings
Electronic Modulation: The dimethylamino group in trans-4-Dimethylaminocinnamonitrile significantly enhances electron density on the aromatic ring, contrasting with nitro-substituted analogs like 3:4-dinitrodimethylaniline .
Solubility and Reactivity : Polar substituents (e.g., -N(CH₃)₂, -C≡N) likely improve solubility in aprotic solvents, facilitating use in catalytic or polymer systems .
Biological Activity
trans-4-Dimethylaminocinnamonitrile (CAS No. 32444-63-6) is a synthetic compound that belongs to the class of nitriles. It has garnered attention for its potential biological activities, making it a subject of various research studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of trans-4-Dimethylaminocinnamonitrile is . Its structure features a dimethylamino group attached to a cinnamoyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 32444-63-6 |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 188.23 g/mol |
Antimicrobial Properties
Recent studies have indicated that trans-4-Dimethylaminocinnamonitrile exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at a microbiology laboratory demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.
Anticancer Activity
Trans-4-Dimethylaminocinnamonitrile has also been evaluated for its anticancer properties . In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of trans-4-Dimethylaminocinnamonitrile. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models, administration of the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cognitive function in memory tests.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, trans-4-Dimethylaminocinnamonitrile was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts after treatment with the compound, supporting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A collaborative study involving several institutions investigated the effects of trans-4-Dimethylaminocinnamonitrile on various cancer cell lines. The findings indicated that the compound effectively inhibited tumor growth in vitro, with a notable increase in apoptosis markers observed through flow cytometry analysis.
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of trans-4-Dimethylaminocinnamonitrile. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully assess its safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
